molecular formula C5H8N4O4S B8028412 N,N-dimethyl-5-nitro-1H-pyrazole-1-sulfonamide

N,N-dimethyl-5-nitro-1H-pyrazole-1-sulfonamide

Cat. No.: B8028412
M. Wt: 220.21 g/mol
InChI Key: IYGGQQUXERCQIC-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-nitro-1H-pyrazole-1-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-1-sulfonamide typically involves the nitration of a pyrazole derivative followed by sulfonation. One common method includes the reaction of 5-nitro-1H-pyrazole with dimethylamine and a sulfonating agent such as chlorosulfonic acid. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing waste and reducing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-nitro-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl-5-amino-1H-pyrazole-1-sulfonamide, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N,N-dimethyl-5-nitro-1H-pyrazole-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-nitro-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-5-nitro-1H-pyrazole-1-sulfonamide is unique due to its combination of nitro, sulfonamide, and dimethyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N,N-dimethyl-5-nitropyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O4S/c1-7(2)14(12,13)8-5(9(10)11)3-4-6-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGGQQUXERCQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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